molecular formula C6H6IN3 B3047128 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1354704-12-3

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B3047128
CAS RN: 1354704-12-3
M. Wt: 247.04
InChI Key: AKHJHIQSUJBNQY-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1354704-12-3 . It has a molecular weight of 247.04 . The IUPAC name for this compound is (4-iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile” is 1S/C6H6IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,3H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of carbon, hydrogen, iodine, and nitrogen atoms.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile, also known as 2-(4-iodo-3-methylpyrazolyl)ethanenitrile:

Antimicrobial Agents

Research has shown that pyrazole derivatives, including 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile, exhibit significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics .

Anti-inflammatory Drugs

Pyrazole-based compounds are known for their anti-inflammatory effects. 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile can be explored for its potential to inhibit inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases .

Cancer Therapeutics

The unique structure of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile makes it a promising candidate for cancer research. Pyrazole derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis, offering potential pathways for new cancer treatments .

Analgesic Compounds

This compound can be investigated for its analgesic properties. Pyrazole derivatives have been found to possess pain-relieving effects, which could be beneficial in developing new analgesic medications .

Anticonvulsant Agents

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile may also have potential as an anticonvulsant. Pyrazole derivatives have shown efficacy in reducing seizure activity, suggesting their use in treating epilepsy and other seizure disorders .

Antioxidant Applications

The antioxidant properties of pyrazole derivatives make them useful in protecting cells from oxidative stress. This compound could be explored for its potential to mitigate oxidative damage in various medical and industrial applications .

Herbicidal Agents

In agricultural research, pyrazole derivatives have been studied for their herbicidal properties. 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile could be developed as a new herbicide to control weed growth, contributing to more effective and sustainable agricultural practices .

Synthesis of Heterobiaryls

This compound can be used in the synthesis of heterobiaryls, which are important in the development of pharmaceuticals and organic materials. The presence of the iodo group facilitates various coupling reactions, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit enzymes like nampt . This inhibition could potentially disrupt the NAD+ salvage pathway, affecting various biological processes.

Biochemical Pathways

Given its potential interaction with nampt , it’s plausible that it could impact the NAD+ salvage pathway, which is crucial for cellular energy metabolism and other biological processes.

Result of Action

If it does inhibit nampt as suggested , it could potentially disrupt the NAD+ salvage pathway, leading to changes in cellular energy metabolism and other biological processes.

properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJHIQSUJBNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258216
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile

CAS RN

1354704-12-3
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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